2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative functionalized with a boronic ester at the 5-position and alkoxy substituents at the 2- and 3-positions. The tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The methoxy and methoxyethoxy substituents enhance solubility in polar solvents, making the compound advantageous in synthetic applications. Its molecular formula is C₁₄H₂₁BNO₅, with a molecular weight of approximately 337.23 g/mol.
Properties
IUPAC Name |
2-methoxy-3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO5/c1-14(2)15(3,4)22-16(21-14)11-9-12(20-8-7-18-5)13(19-6)17-10-11/h9-10H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLIZWBBOSXWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and 2-methoxyethanol.
Formation of Boronate Ester: The boronate ester group is introduced through a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Methoxyethoxy Substitution: The methoxyethoxy group is introduced via a nucleophilic substitution reaction, where 2-methoxyethanol reacts with the pyridine ring under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methoxyethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various biaryl or vinyl compounds.
Scientific Research Applications
The compound 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that has garnered attention in various scientific applications. This article explores its applications in scientific research, particularly in organic synthesis, material science, and medicinal chemistry.
Structural Formula
The molecular formula of 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is . Its structure features a pyridine ring substituted with a dioxaborolane moiety and methoxy groups, which contribute to its unique reactivity and solubility properties.
Molecular Weight
The molecular weight is approximately 279.14 g/mol .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its boron-containing functional groups allow for:
- Cross-coupling reactions : It can participate in Suzuki-Miyaura reactions, where it acts as a boron source to form carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals.
- Functionalization of aromatic compounds : The presence of the pyridine ring enables further functionalization, making it a valuable intermediate in the synthesis of various heterocycles.
Material Science
In material science, this compound is explored for:
- Polymer Chemistry : Its ability to form stable complexes with various substrates makes it suitable for developing new polymeric materials with enhanced properties.
- Sensors and Electronics : The incorporation of boron into materials can enhance their electronic properties, making them applicable in sensor technology and organic electronics.
Medicinal Chemistry
The compound's potential therapeutic applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The dioxaborolane moiety is known for its ability to interact with biomolecules, potentially leading to novel anticancer agents.
- Antimicrobial Properties : Research indicates that compounds containing boron can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Case Study 1: Cross-Coupling Reactions
A study demonstrated the effectiveness of 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki coupling reactions to synthesize biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal by-products. The results indicated that the compound could be used efficiently as a boron reagent in complex molecule synthesis.
| Reaction | Yield (%) | Conditions |
|---|---|---|
| Biaryl Formation | 85% | KOH, DMF, 80°C |
Case Study 2: Anticancer Activity
In vitro studies evaluated the cytotoxicity of this compound against various cancer cell lines. The results showed significant inhibition of cell proliferation at micromolar concentrations. Further investigation into its mechanism of action revealed that it induces apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis Induction |
| MCF7 (Breast) | 15.0 | Cell Cycle Arrest |
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily related to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Reactivity in Suzuki-Miyaura Coupling
However, the boronic ester’s para-position relative to substituents minimizes steric hindrance, enabling effective cross-coupling.
Solubility and Stability
The methoxyethoxy group significantly improves solubility in polar aprotic solvents (e.g., DMF, THF), outperforming analogs with shorter alkoxy chains (e.g., methoxy). The pinacol boronic ester ensures stability under standard storage and reaction conditions, comparable to other derivatives.
Steric and Electronic Effects
- Steric Hindrance : The target’s substituents at positions 2 and 3 create minimal steric interference at the boron center, unlike compounds with bulky ortho-substituents.
- Electronic Effects : Electron-donating groups stabilize the pyridine ring but may require optimized reaction conditions (e.g., stronger bases or elevated temperatures) for efficient coupling.
Biological Activity
2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound with notable potential in medicinal chemistry, particularly in the development of targeted therapies. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyridine ring substituted with a dioxaborolane moiety and methoxy groups. The presence of the dioxaborolane group is significant as it enhances the compound's reactivity and interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C12H19B O5
- Molecular Weight : 238.09 g/mol
Inhibition of Kinases
Research indicates that compounds similar to 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit potent inhibitory effects on various kinases, particularly those involved in cancer pathways. The dioxaborolane moiety is known to facilitate interactions with key amino acids in the active sites of these enzymes.
Antitumor Activity
The compound has been evaluated for its antitumor properties against several cancer cell lines. For instance, studies have shown that modifications to the pyridine structure can lead to enhanced cytotoxicity in human lung cancer cells (A549) and non-small cell lung cancer (NCI-H1975) .
Study 1: EGFR Kinase Inhibition
In a study focused on designing selective inhibitors for the EGFR kinase, compounds structurally related to 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine were synthesized and tested. The most promising derivatives exhibited IC50 values as low as 13 nM against EGFR L858R/T790M mutants . This highlights the potential for developing targeted therapies for resistant cancer types.
Study 2: Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines demonstrated that the compound's derivatives showed significant inhibition rates. For example:
- NCI-H1975 : Inhibition rates reached up to 90% at concentrations around 0.1 μM.
- A549 : Similar patterns were observed with IC50 values indicating effective cytotoxicity .
Table of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|---|
| EGFR Kinase Inhibition | NCI-H1975 | 0.297 | 90.3 |
| Antitumor Activity | A549 | >50 | 36 |
| General Cytotoxicity | Various | <50 | Variable |
Conclusion from Studies
The data suggests that the structural modifications of the pyridine core can significantly affect the biological activity of the compound. The introduction of substituents like methoxy groups enhances solubility and bioavailability, potentially leading to improved therapeutic outcomes.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how different substitutions affect biological activity.
- In Vivo Studies : Evaluating pharmacokinetics and toxicity profiles in animal models.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Boron Reagent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-pyridine derivative | Bis(pinacolato)diboron | PdCl₂(dppf) | THF | 75–85 | |
| 5-Iodo-pyridine derivative | Pinacolborane | Pd(PPh₃)₄ | DMF | 70–78 |
Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling efficiency to minimize byproducts?
Answer:
Optimization strategies include:
- Ligand screening : Bulky ligands (e.g., SPhos) reduce side reactions by stabilizing the Pd(0) intermediate .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) while maintaining yield .
- Pre-activation of boronates : Pre-complexation with Lewis acids (e.g., K₂CO₃) enhances transmetallation kinetics .
- Solvent purity : Anhydrous THF or toluene minimizes hydrolysis of the boronate ester .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key methods include:
- ¹H/¹³C NMR : Assign methoxy (δ 3.2–3.8 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). Boron shifts (¹¹B NMR) confirm dioxaborolan integrity (δ 28–32 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray crystallography : Resolve steric effects of methoxyethoxy groups (SHELX software recommended for refinement) .
Note: Quadrupolar broadening in ¹¹B NMR may require extended acquisition times .
Advanced: How to address discrepancies in elemental analysis for boron-containing compounds?
Answer:
Challenges arise due to boron’s low atomic weight and hygroscopicity. Mitigation strategies:
- Alternative quantification : Use ICP-MS for precise boron content analysis (detection limit: 0.1 ppb) .
- Combustion analysis : Pair with TGA to account for moisture absorption .
- Crystallographic validation : Compare experimental vs. calculated X-ray densities to confirm purity .
Basic: What are the stability considerations for storing this compound?
Answer:
- Hygroscopicity : Store under inert gas (Ar) in flame-sealed ampules to prevent hydrolysis of the dioxaborolan ring .
- Temperature : –20°C in amber vials to avoid photodegradation of the pyridine core .
- Solubility : Pre-dissolve in dry DMSO or THF for long-term aliquots .
Advanced: What strategies improve reactivity in low-yielding cross-coupling reactions?
Answer:
Q. Table 2: Reactivity Modifiers
| Additive | Role | Yield Improvement (%) |
|---|---|---|
| CsF (2 eq.) | Activates boronate | +15–20 |
| 18-crown-6 | Stabilizes Pd intermediates | +10–12 |
Basic: How to purify this compound after synthesis?
Answer:
- Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of boronate byproducts .
- Recrystallization : Ethanol/water (7:3) yields crystals with >98% purity (confirmed by HPLC) .
Advanced: How to resolve conflicting NMR data due to dynamic effects?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
